5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride
Overview
Description
5-Bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound with the molecular formula C7H6BrN3 . It is also known as 1, 3-diazole and contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-1H-benzo[d]imidazol-2-amine were not found in the retrieved data, imidazole derivatives show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-1H-benzo[d]imidazol-2-amine is 212.05 g/mol . It has a topological polar surface area of 54.7 Ų and a complexity of 153 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
“5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 791595-74-9 . It’s a solid substance that should be stored in a dark, dry place at 2-8°C .
Imidazole, which is a part of the compound’s structure, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Imidazole, which is a part of the compound’s structure, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Imidazole, which is a part of the compound’s structure, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Safety And Hazards
Future Directions
While specific future directions for 5-Bromo-1H-benzo[d]imidazol-2-amine were not found in the retrieved data, imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . This suggests potential future research directions in exploring the therapeutic potentials of 5-Bromo-1H-benzo[d]imidazol-2-amine and its derivatives.
properties
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWGGZVBLYGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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